Voglibose (CAS 83480-29-9) is a potent, N-substituted valiolamine derivative classified as an alpha-glucosidase inhibitor (α-GI). Its primary mechanism involves the reversible inhibition of membrane-bound intestinal α-glucosidase enzymes responsible for the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose. This targeted action in the small intestine delays carbohydrate digestion and absorption, making it a critical tool for studying postprandial hyperglycemia and related metabolic pathways. Unlike other α-GIs, its specific potency and pharmacokinetic profile are key procurement-relevant differentiators for researchers selecting an agent for precise and reproducible experimental outcomes.
While Acarbose and Miglitol are also alpha-glucosidase inhibitors, they are not functionally interchangeable with Voglibose in a research or formulation context. Voglibose exhibits significantly higher inhibitory potency against key disaccharidases like sucrase and maltase compared to Acarbose. Furthermore, it possesses a distinct pharmacokinetic profile, with minimal systemic absorption, in stark contrast to Miglitol, which is almost completely absorbed. These differences in potency and systemic exposure lead to quantifiable variations in both efficacy and, critically, in vivo tolerability, making the choice of inhibitor a crucial, non-arbitrary decision based on specific experimental design parameters such as target enzyme, desired potency, and the need to isolate gut-specific effects.
Voglibose demonstrates substantially greater inhibitory activity against key disaccharidases compared to other alpha-glucosidase inhibitors. Its potency against maltose and sucrose is reported to be 190-270 times higher than that of Acarbose. This higher intrinsic potency allows for the use of lower concentrations to achieve the same level of enzymatic inhibition in vitro, a critical factor for assay design and minimizing potential off-target effects.
| Evidence Dimension | Inhibitory Activity (Potency) |
| Target Compound Data | 190-270x higher than Acarbose |
| Comparator Or Baseline | Acarbose (1x) |
| Quantified Difference | 19,000% - 27,000% greater potency |
| Conditions | In vitro inhibition of maltose and sucrose digestive enzymes. |
For in vitro enzymatic assays, this allows for the use of significantly lower compound concentrations, reducing material costs and minimizing the risk of non-specific interactions.
In clinical and preclinical models, the choice of an alpha-glucosidase inhibitor is often dictated by its tolerability, as gastrointestinal side effects can confound experimental results. In a head-to-head clinical study, patients receiving Voglibose (0.2 mg) reported a significantly lower incidence of flatulence (56.7%) compared to those receiving Acarbose (100 mg) (90%). This improved tolerability profile is a key advantage for in vivo studies where animal well-being and the integrity of metabolic measurements are paramount.
| Evidence Dimension | Incidence of Flatulence (Adverse Event) |
| Target Compound Data | 56.7% of patients |
| Comparator Or Baseline | Acarbose: 90% of patients |
| Quantified Difference | 37% relative reduction in incidence |
| Conditions | Randomized crossover study in type 2 diabetes patients over 8 weeks. |
In animal studies, improved gastrointestinal tolerability reduces stress on the model system, leading to more reliable and reproducible metabolic data, free from confounding factors.
Voglibose is characterized by its poor and slow absorption after oral administration, with plasma concentrations often being undetectable at therapeutic doses. This ensures its action is localized almost exclusively to the gastrointestinal tract. This contrasts directly with Miglitol, which is readily and almost completely absorbed. This pharmacokinetic distinction is critical for experimental designs aiming to isolate gut-specific mechanisms from systemic effects.
| Evidence Dimension | Systemic Absorption after Oral Administration |
| Target Compound Data | Practically not absorbed; plasma concentrations often undetectable. |
| Comparator Or Baseline | Miglitol: Readily and almost completely absorbed. |
| Quantified Difference | Qualitatively opposite absorption profiles. |
| Conditions | Oral administration in humans and animal models. |
This makes Voglibose the specific choice for studies designed to isolate and investigate the direct effects of alpha-glucosidase inhibition within the GI tract, without confounding systemic variables.
For high-throughput screening or detailed kinetic studies of α-glucosidase inhibition, Voglibose is the preferred reagent. Its significantly higher potency compared to Acarbose allows for the use of lower concentrations, ensuring target specificity and reducing the potential for artifacts from high compound loads in the assay medium.
In animal models of metabolic disease, maintaining the health and stability of the subjects is crucial. Voglibose's demonstrably better gastrointestinal tolerability profile over Acarbose makes it the superior choice for long-term studies, minimizing confounding variables like stress, discomfort, or altered feeding behavior caused by adverse effects.
When the research objective is to study the effects of carbohydrate malabsorption exclusively within the gastrointestinal lumen (e.g., impact on microbiota, gut hormone secretion), Voglibose is the ideal tool. Its negligible systemic absorption, unlike the readily absorbed Miglitol, ensures that observed effects can be attributed to local gut action, not confounding systemic exposure.
For developing novel oral dosage forms, such as mouth-dissolving tablets, Voglibose has been successfully formulated for rapid disintegration and release. Its established compatibility with various excipients and stability under accelerated conditions make it a reliable candidate for formulation research and development.